4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The structure includes a bromine atom at the 4-position, an ethyl group at the 1-position, and a nitrophenyl group at the 3-position. Its molecular formula is , with a molecular weight of approximately 243.09 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its diverse chemical reactivity and potential biological activity.
The compound can be synthesized through various methods, and its derivatives have been studied extensively for their biological properties. Pyrazole derivatives, including 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole, are known for their significant activities as enzyme inhibitors and receptor modulators, which can be beneficial in treating various diseases such as cancer and inflammatory disorders .
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is classified as a heterocyclic organic compound. It falls within the broader category of pyrazoles, which are recognized for their pharmacological importance and versatility in organic synthesis. The presence of functional groups like bromine and nitrophenyl enhances its reactivity and biological interactions.
The synthesis of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole can be achieved through several methods:
The choice of method may depend on factors such as yield, purity, and reaction conditions. For instance, reactions typically require careful control of temperature and pH to optimize product formation and minimize side reactions.
The molecular structure of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole features:
Key structural data includes:
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing nature of the nitro group and the electron-donating properties of the ethyl group.
The mechanism of action for 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole often involves:
Studies indicate that compounds with similar structures exhibit significant biological activities, including anticancer effects and anti-inflammatory properties .
Physical properties include:
Chemical properties highlight:
Relevant analyses suggest that these properties contribute significantly to its biological activity and potential applications in drug development .
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole has various scientific applications:
Research continues to explore its potential across different fields, emphasizing its versatility and significance in chemical biology .
Pyrazole derivatives have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry since their discovery in the late 19th century. The foundational Knorr pyrazole synthesis (1883) established the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines as a versatile route to these heterocycles [3]. This methodology enabled systematic exploration of pyrazole pharmacophores, culminating in clinically significant agents such as the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the BRAFV600E inhibitor encorafenib [3] [5]. The pyrazole nucleus facilitates target engagement through:
Table 1: Evolution of Pyrazole-Containing Pharmaceuticals
Era | Compound Class | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Pre-1960s | Antipyrine | Analgesic/Antipyretic | 1,2-Dimethyl-3-phenylpyrazole |
1990s | Celecoxib | COX-2 Inhibition (NSAID) | 1,5-Diarylpyrazole sulfonamide |
2010s | Crizotinib | ALK/ROS1 Inhibition (Anticancer) | 3-((1H-Pyrazol-4-yl)amino)pyridine |
2020s | Pyrazolo[1,5-a]pyrimidines | CSNK2 Inhibition (Antiviral) | 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine [3] [8] |
Contemporary drug design exploits pyrazole’s capacity for kinase inhibition, evidenced by FDA approvals for oncology (e.g., dabrafenib) and inflammatory disorders (e.g., tofacitinib) [5]. The 4-bromo-1-ethyl-3-nitrophenyl derivative exemplifies modern derivatization strategies targeting dual kinase inhibition (BRAFV600E/JNK) [5].
Regiochemical precision governs pyrazole bioactivity due to electronic asymmetry between N1 and N2. Electrophilic substitution favors position 4, while nucleophilic attacks occur at positions 3/5 [3]. The 1-ethyl-3-nitrophenyl-4-bromo configuration demonstrates this principle:
C3-Substitution (3-Nitrophenyl):
Nitro group enables downstream transformations (e.g., reduction to amino) [3]
C4-Substitution (4-Bromo):
Table 2: Regioselectivity in Pyrazole Derivative Synthesis
Reaction Type | Preferred Site | Example Outcome | Regioselectivity Driver |
---|---|---|---|
Electrophilic Aromatic Substitution | C4 | 4-Bromo-1H-pyrazole (MFCD00075602) | Higher electron density at C4 [6] |
Nucleophilic Addition | C3/C5 | 3,5-Diarylpyrazoles from chalcones | Activated by adjacent nitrogens [3] |
N-Alkylation | N1 | 1-Ethyl-3-(3-nitrophenyl)-1H-pyrazole | Steric accessibility [3] |
Regiocontrol is achieved through:
The 3-nitrophenyl and 4-bromo motifs in 4-bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole (CAS 945865-12-3) confer distinct physicochemical and biological properties:
Enables Suzuki-Miyaura coupling (yields >85% with Pd(PPh3)4) [2] [6]
3-Nitrophenyl (C3 position):
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 5290-02-8
CAS No.: 3233-90-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8